An In-depth Technical Guide to 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
An In-depth Technical Guide to 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
A Note on the Subject Compound: Initial searches for "2,6-Dichloro-3-methoxybenzoic acid" yielded limited specific technical data. In contrast, the isomeric compound 3,6-Dichloro-2-methoxybenzoic acid , widely known as the herbicide Dicamba, is extensively documented. This guide will focus on Dicamba as a representative and industrially significant member of the dichloromethoxybenzoic acid chemical class, providing a robust and data-rich resource for researchers, scientists, and drug development professionals.
Introduction and Overview
3,6-Dichloro-2-methoxybenzoic acid, or Dicamba, is a selective systemic herbicide first registered for use in 1967.[1] It is a chlorinated derivative of o-anisic acid and is primarily used to control broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its mechanism of action as a synthetic auxin provides a valuable case study for researchers in drug development and molecular biology, illustrating how a small molecule can mimic endogenous signaling molecules to exert potent biological effects.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Physicochemical Properties
Dicamba is a white crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [5] |
| Synonyms | Dicamba, 3,6-Dichloro-o-anisic acid, Banvel | [6] |
| CAS Number | 1918-00-9 | [6] |
| Molecular Formula | C₈H₆Cl₂O₃ | [6] |
| Molecular Weight | 221.04 g/mol | [6] |
| Melting Point | 114-116 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Water Solubility | Low | [1] |
| Stability | Stable under normal conditions; resistant to oxidation and hydrolysis.[5] |
Solubility Profile
A detailed understanding of solubility is critical for experimental design, formulation, and delivery.
| Solvent | Solubility ( g/100 mL at 25 °C) | Source(s) |
| Ethanol | 92.2 | [5] |
| Acetone | 126 | [5] |
| Dichloromethane | 26 | [5] |
| Toluene | 13 | [5] |
| Xylene | 20.2 | [5] |
| Methanol | 137 | [5] |
| Tetrahydrofuran | 139 | [5] |
| Dioxane | 118 | [5] |
| n-Hexane | 0.375 | [5] |
Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid
Several synthetic routes to Dicamba have been developed, often starting from readily available precursors. A common high-yield process begins with 2,5-dichloroaniline.[3]
Synthesis from 2,5-Dichloroaniline: A Step-by-Step Protocol
This multi-step synthesis provides a reliable method for producing high-purity Dicamba.[3]
Step 1: Diazotization of 2,5-Dichloroaniline
-
Dissolve 2,5-dichloroaniline in a suitable first fluid medium.
-
Slowly add this solution to nitrosylsulfuric acid, maintaining the reaction temperature between 15 and 30 °C. This controlled addition is crucial to prevent the decomposition of the resulting diazonium salt.
-
The unreacted nitrosylsulfuric acid can be quenched using sulfamic acid or urea.
Step 2: Hydrolysis to 2,5-Dichlorophenol
-
The 2,5-dichlorophenyldiazonium salt formed in the previous step is hydrolyzed to yield 2,5-dichlorophenol.
Step 3: Formation of Alkali Metal 2,5-Dichlorophenolate
-
React the 2,5-dichlorophenol with an alkali metal hydroxide (e.g., KOH) in a second fluid medium to form the corresponding alkali metal 2,5-dichlorophenolate.
Step 4: Carboxylation
-
The alkali metal 2,5-dichlorophenolate is carboxylated using carbon dioxide (CO₂) at a temperature range of 60 to 160 °C. This step yields the alkali metal salt of 3,6-dichlorosalicylic acid.
Step 5: Methylation
-
The alkali metal salt of 3,6-dichlorosalicylic acid is methylated in a third fluid medium using a methylating agent such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) at a temperature between 60 and 160 °C. This produces methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester).
Step 6: Hydrolysis to 3,6-Dichloro-2-methoxybenzoic Acid
-
Finally, the Dicamba ester is hydrolyzed at a temperature of 50 to 130 °C to yield the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[3] The product can be purified by crystallization to achieve a purity of over 98.5%.[3]
Causality in Experimental Choices: The multi-step process is designed for high purity and yield. The initial diazotization followed by hydrolysis is a classic route to phenols from anilines. The subsequent carboxylation and methylation are standard procedures for introducing the carboxylic acid and methoxy groups, respectively. Temperature control during diazotization is critical to prevent the unstable diazonium salt from decomposing, which would lower the overall yield.
Alternative Synthesis from 2,5-Dichloroanisole
Another patented method involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, which is then oxidized to Dicamba using an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[7] This process avoids a high-pressure carboxylation step.[7]
Caption: Overview of two primary synthesis routes for 3,6-Dichloro-2-methoxybenzoic Acid.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and quality control of 3,6-dichloro-2-methoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a related compound, 2-methoxybenzoic acid, shows characteristic peaks for the methoxy protons as a singlet around 3.7-3.9 ppm.[8] The aromatic protons appear as multiplets in the 6.8-8.0 ppm range, and the carboxylic acid proton gives a broad singlet between 11-13 ppm.[8] For Dicamba, the two aromatic protons would likely appear as doublets due to ortho-coupling.
-
¹³C NMR: For 2-methoxybenzoic acid, the methoxy carbon resonates around 55-57 ppm, the aromatic carbons are in the 110-150 ppm region, and the carboxyl carbon is found between 165-175 ppm.[8] The spectrum of Dicamba would show distinct signals for the six unique aromatic carbons, influenced by the electron-withdrawing chlorine and electron-donating methoxy substituents.
Infrared (IR) Spectroscopy
The IR spectrum of Dicamba exhibits characteristic absorption bands that confirm its functional groups.[9]
-
O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1680–1720 cm⁻¹.[8]
-
Aromatic C-H Stretch: Peaks in the region of 3000–3100 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.[8]
-
C-O Stretch (Ether): An absorption band between 1200–1300 cm⁻¹ corresponds to the C-O stretching of the methoxy group.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Dicamba and its derivatives provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 220 (for the most abundant chlorine isotopes). A characteristic fragmentation of deprotonated Dicamba ([M-H]⁻ at m/z 219) is the loss of carbon dioxide.[10] Interestingly, under certain conditions in a quadrupole-orbitrap mass spectrometer, the fragment ion can recapture CO₂, indicating a "reversible reaction".[10]
Applications and Mechanism of Action
Herbicidal Activity
The primary application of Dicamba is as a selective herbicide for the control of broadleaf weeds.[1][2] It is effective against many species that are resistant to other herbicides like glyphosate.[11]
Caption: The systemic mechanism of action of Dicamba as a synthetic auxin herbicide.
Mechanism of Action: Dicamba mimics the plant hormone auxin.[3][4] After absorption by the leaves and roots, it is translocated throughout the plant.[3] At sufficient concentrations, it stimulates uncontrolled cell division and growth, leading to the blockage of the plant's vascular system.[2] This disrupts the transport of nutrients and sugars, ultimately causing the weed to die.[2][3]
Role in Chemical Synthesis
Dicamba and its precursors, such as 3,6-dichloro-2-hydroxybenzoic acid, are important intermediates in the synthesis of other agrochemicals and potentially in the development of novel bioactive molecules.[11]
Safety and Handling
Dicamba is classified as harmful if swallowed and causes serious eye damage.[7] It is also considered harmful to aquatic life with long-lasting effects.[7]
-
Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[7]
-
First Aid:
-
If Swallowed: Call a poison center or doctor.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
-
Environmental Precautions: Avoid release to the environment.[7]
Conclusion
3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a well-characterized compound with significant industrial importance as a herbicide. Its physicochemical properties, synthetic routes, and spectroscopic data are well-established, providing a solid foundation for further research. For scientists in drug development, its mechanism as a molecular mimic of a natural hormone offers valuable insights into designing small molecules with specific biological activities. The detailed protocols and data presented in this guide serve as a comprehensive resource for laboratory work and further investigation into the chemistry and applications of this class of compounds.
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A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. FAO AGRIS. [Link]
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A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate. [Link]
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